[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride
Description
This compound is a hydrochloride salt featuring a complex ester-amine backbone with a 3-nitrophenyl-substituted α,β-unsaturated ketone moiety. The 3-nitrobenzylidene group likely enhances electron-withdrawing properties, which may influence reactivity or binding interactions.
Properties
Molecular Formula |
C31H35ClN2O5 |
|---|---|
Molecular Weight |
551.1 g/mol |
IUPAC Name |
[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C31H34N2O5.ClH/c1-23(34)29(21-24-12-11-17-27(20-24)33(36)37)30(35)38-31(2,3)22-32(4)19-18-28(25-13-7-5-8-14-25)26-15-9-6-10-16-26;/h5-17,20-21,28H,18-19,22H2,1-4H3;1H |
InChI Key |
CGKZRAHLZUMTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include aldehydes, ketones, amines, and nitro compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The reaction conditions vary depending on the desired transformation, with some reactions requiring elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and substituted aromatic compounds. These products can be further utilized in various chemical processes or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
The compound [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-(2-Methylphenyl)-2-(1,3-dithiolan-2-ylidene)-3-oxobutanamide (7c)
Structural Similarities :
- Shares a 3-oxobutanamide core.
- Contains aromatic substituents (2-methylphenyl) and electron-deficient motifs (1,3-dithiolan-2-ylidene).
Key Differences :
- Functional Groups : Compound 7c replaces the nitrobenzylidene group with a dithiolane ring, reducing electron-withdrawing effects but introducing sulfur-based reactivity.
- Physical Properties :
Research Findings :
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
Structural Similarities :
- Both are hydrochloride salts with ester and methylamino groups.
- Features a branched alkyl chain (3,3-dimethylbutanoate).
Key Differences :
- Backbone Complexity : The target compound has a larger, multi-aromatic structure, whereas this analogue is simpler and lacks unsaturated ketones.
- Synthetic Route : This compound was prepared via HCl-mediated deprotection, a strategy that may differ from the target compound’s synthesis due to its nitro and benzylidene groups .
NMR Data Comparison :
2-[[2-Chloro-4-[3-Chloro-4-Diazenylphenyl]phenyl]diazenyl]-N-(2-methylphenyl)-3-oxobutanamide
Structural Similarities :
- Contains a 3-oxobutanamide core and aromatic substituents.
Key Differences :
- Functionalization: Features diazenyl and chloro groups instead of nitro and diphenylpropylamino motifs.
Data Table: Comparative Analysis
Research Implications
- The diphenylpropylamino chain could improve membrane permeability compared to simpler alkylamino analogues like the methyl (S)-3,3-dimethyl derivative .
- Safety data gaps for the target compound highlight the need for further toxicological studies, especially given the regulatory documentation available for structurally related diazenyl compounds .
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound, and how can yield be maximized?
Methodological Answer: Synthesis typically involves coupling the diphenylpropyl-methylamine moiety with the 3-nitrophenyl-methylidene ketone ester. Key steps include:
- Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is recommended for their inertness and ability to dissolve polar intermediates .
- Base Utilization: Triethylamine (TEA) is critical for deprotonation and facilitating nucleophilic substitution. A 1.5–2.0 molar equivalent of TEA ensures complete reaction .
- Temperature Control: Reactions are best performed at 0–5°C to minimize side reactions (e.g., ester hydrolysis). Post-reaction, gradual warming to room temperature improves yield .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity. Monitor via TLC (Rf ~0.4 in 7:3 hexane:ethyl acetate) .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the ester and amine groups .
- X-ray Crystallography: For absolute configuration determination, grow crystals in ethanol/diethyl ether. Hydrochloride salts often form monoclinic crystals .
Q. What strategies ensure compound stability during storage and handling?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant vials. Hydrochloride salts are hygroscopic; use desiccants (silica gel) .
- Stability Testing: Conduct accelerated degradation studies:
Advanced Research Questions
Q. How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
Q. What experimental approaches resolve contradictions between computational predictions and observed bioactivity?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Refine docking poses (AutoDock Vina) with explicit solvent models to assess nitro group interactions .
- Metabolite Profiling: Incubate with liver microsomes (human/rat). Use LC-MS/MS to identify metabolites that may explain off-target effects .
- Crystallography: Co-crystallize the compound with target proteins to validate binding modes .
Q. How can environmental fate and degradation pathways be systematically studied?
Methodological Answer:
- Hydrolysis Studies: Expose to buffered solutions (pH 4–9) at 25°C. Monitor ester and nitro group degradation via LC-UV .
- Photodegradation: Use a solar simulator (ISO 11348). Identify nitro-to-nitrite conversion products via FTIR and MS .
- Bioaccumulation Assays: Measure logP (shake-flask method) and bioconcentration factors in Daphnia magna .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
